5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine
Description
5-Iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine is a pyrimidine derivative with a unique substitution pattern. Its structure features:
- Iodo substituent at position 5: A bulky, electron-withdrawing group that influences electronic density and reactivity.
- Methyl group at position 4: Enhances steric bulk and may stabilize the pyrimidine ring.
- (E)-2-Phenylethenyl at position 6: A conjugated, planar substituent that may enhance π-π stacking interactions.
Properties
Molecular Formula |
C16H17IN2 |
|---|---|
Molecular Weight |
364.22 g/mol |
IUPAC Name |
5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C16H17IN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3/b10-9+ |
InChI Key |
DHSFWAMZEKEQCU-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C(C(=NC(=N1)C(C)C)/C=C/C2=CC=CC=C2)I |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura coupling reaction is carried out under controlled conditions. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced derivatives.
Coupling Reactions: The phenylethenyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
Scientific Research Applications
5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Table 1: Structural and Functional Comparisons
Key Comparison Points
Substituent Effects on Reactivity :
- The 5-iodo group in the target compound is a superior leaving group compared to chlorine in ’s chloropyrimidines, suggesting enhanced utility in cross-coupling reactions .
- Methoxy () and thietan-3-yloxy () groups introduce polarity, whereas the target’s E-phenylethenyl group promotes planarity and conjugation .
Molecular Geometry :
- Dihedral angles between aromatic rings in (29.4°–46.3°) indicate reduced planarity compared to the target’s E-phenylethenyl group, which likely adopts a coplanar conformation for optimal conjugation .
- Steric hindrance from the isopropyl group (target) may limit rotational freedom, contrasting with smaller substituents like NH$_2$ () or S-acetate () .
Biological Activity: Furochromenylideneamino derivatives () exhibit analgesic/anti-inflammatory effects, attributed to extended π-systems and hydrogen bonding. The target’s iodo and ethenyl groups may similarly modulate bioactivity through hydrophobic interactions or halogen bonding . Fluorophenyl and methoxyphenyl substituents () enhance antimicrobial activity via polarity and hydrogen bonding, whereas the target’s iodo group could confer distinct binding properties .
Crystal Packing and Stability :
Biological Activity
5-Iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine, also known as (E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine, is a synthetic organic compound with notable biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and research.
Molecular Characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C16H17IN2 |
| Molecular Weight | 364.22 g/mol |
| IUPAC Name | 5-iodo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine |
| CAS Number | 70169-98-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials: The process begins with 2-isopropyl-4-methylpyrimidine and iodobenzene.
- Iodination: Iodination of the pyrimidine precursor using iodine and an oxidizing agent such as hydrogen peroxide.
- Styryl Group Introduction: The styryl group is introduced via a Heck reaction utilizing palladium catalysts.
- Purification: The final product is purified through column chromatography or recrystallization.
These methods yield a compound that exhibits significant biological activity, particularly in cancer research.
Anticancer Properties
Research has indicated that 5-Iodo-4-methyl-6-styrylpyrimidine exhibits anticancer properties, particularly against various human cancer cell lines. A study highlighted its cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors that play critical roles in cancer cell proliferation and survival. The presence of iodine and the styryl group enhances its binding affinity and selectivity towards these targets.
Case Studies
-
Cytotoxicity Against Breast Cancer Cells:
- In vitro studies demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells at concentrations ranging from to .
- Comparative studies with other pyrimidine derivatives showed superior efficacy in terms of selective index.
-
Inhibition of Enzymatic Activity:
- The compound also showed promising results in inhibiting the enzymatic activity of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
Comparative Analysis
To better understand the unique properties of 5-Iodo-4-methyl-6-styrylpyrimidine, a comparison with similar compounds is insightful:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 5-Iodo-2-isopropyl-4-methylpyrimidine | Lacks the styryl group | Limited activity |
| 2-Isopropyl-4-methyl-6-styrylpyrimidine | Lacks iodine | Moderate activity |
| 5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine | Contains bromine instead of iodine | Reduced efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
